molecular formula C8H6F3N3O2 B13381950 N'-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide

N'-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B13381950
M. Wt: 233.15 g/mol
InChI Key: BYROHOBSBRJADD-UHFFFAOYSA-N
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Description

N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide is a chemical compound with the molecular formula C8H6F3N3O2 and a molecular weight of 233.15 g/mol . This compound is known for its unique structural properties, which include a trifluoroacetyl group and a pyridinecarboximidamide moiety. These features make it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 4-pyridinecarboximidamide with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinecarboximidamide moiety can interact with nucleophilic sites on enzymes, further enhancing its biological activity .

Comparison with Similar Compounds

N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide can be compared with other trifluoromethyl-containing compounds, such as:

N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide stands out due to its unique combination of the trifluoroacetyl and pyridinecarboximidamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F3N3O2

Molecular Weight

233.15 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H6F3N3O2/c9-8(10,11)7(15)16-14-6(12)5-1-3-13-4-2-5/h1-4H,(H2,12,14)

InChI Key

BYROHOBSBRJADD-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC=C1/C(=N/OC(=O)C(F)(F)F)/N

Canonical SMILES

C1=CN=CC=C1C(=NOC(=O)C(F)(F)F)N

Origin of Product

United States

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